3-(2-Chlorophenyl)isoxazole
Description
Significance of the Isoxazole (B147169) Ring System in Heterocyclic Chemistry
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. researchgate.netclockss.orgwikipedia.org This structural motif is a cornerstone in heterocyclic chemistry, valued for its presence in both natural products, such as ibotenic acid, and a multitude of synthetic compounds with diverse applications. wikipedia.orgrsc.orgnih.govajrconline.org The unique arrangement of atoms in the isoxazole ring imparts a specific electronic distribution and reactivity, making it a versatile building block in organic synthesis. rsc.orgrjpbcs.com
The isoxazole moiety is recognized for its relative stability and its capacity to participate in various chemical transformations. clockss.org Its derivatives are known to exhibit a wide array of biological activities, which has led to their extensive investigation in medicinal chemistry. rsc.orgajrconline.orgnih.govmdpi.com The isoxazole ring can be found in several commercially available drugs, highlighting its therapeutic relevance. wikipedia.orgnih.gov The weak N-O bond within the ring is a key feature, as it can be cleaved under certain conditions, such as catalytic hydrogenation, allowing for the synthesis of other complex molecules. clockss.orgwikipedia.org This reactivity, combined with the aromatic character of the ring, makes isoxazoles valuable intermediates in the synthesis of a broad spectrum of organic compounds. clockss.org
Overview of Halogenated Phenyl-Substituted Isoxazoles in Academic Research
The introduction of halogen atoms, such as chlorine, onto the phenyl ring of phenyl-substituted isoxazoles has been a significant area of academic research. Halogenation can profoundly influence the physicochemical properties of these molecules, including their lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can modulate their biological activity.
Research has shown that the presence and position of halogen substituents on the phenyl ring can be critical for the biological efficacy of isoxazole derivatives. rsc.orgmdpi.com For instance, studies have indicated that isoxazoles with a chloro or bromo substitution on the phenyl ring exhibit significant anti-inflammatory activity. nih.gov The substitution of fluoro, chloro, bromo, and cyano groups on the C3-substituted benzene (B151609) ring of isoxazoles has resulted in compounds with potent antimicrobial activities. jocpr.com Furthermore, the presence of a chlorine atom on the phenyl ring is thought to enhance the compound's lipophilicity, potentially improving its interaction with biological targets. The strategic placement of halogens allows for the fine-tuning of a molecule's properties, making halogenated phenyl-substituted isoxazoles a subject of continuous investigation in the pursuit of novel compounds with specific functionalities.
Research Trajectory and Scientific Importance of 3-(2-Chlorophenyl)isoxazole
The scientific importance of this compound lies primarily in its role as a versatile intermediate in organic synthesis and as a scaffold for the development of new molecules with potential applications in medicinal chemistry and materials science. evitachem.com The presence of the 2-chlorophenyl group makes it a valuable building block for creating more complex chemical structures. evitachem.com
The synthesis of this compound itself can be achieved through various established methods for isoxazole ring formation. A common approach is the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne. evitachem.com Another method involves the reaction of hydroxylamine (B1172632) with a suitable β-diketone precursor. researchgate.net
Once synthesized, this compound can undergo further chemical modifications. For example, the isoxazole ring can be functionalized at different positions, and the chlorophenyl group can participate in nucleophilic substitution reactions. evitachem.com This reactivity allows for the creation of a diverse library of derivatives. Research has explored the synthesis of various compounds derived from this compound, such as amides and other substituted analogues, to investigate their potential biological activities. researchgate.netnih.gov
While specific, extensive research focusing solely on the biological activities of this compound is not widely documented in publicly available literature, its derivatives have been the subject of more detailed investigation. For instance, amides derived from 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. researchgate.net This highlights the role of this compound as a foundational structure for generating new chemical entities with potential therapeutic value.
Below is a table summarizing some of the key properties and research aspects of this compound.
| Property/Aspect | Description |
| IUPAC Name | 3-(2-chlorophenyl)-1,2-oxazole |
| Molecular Formula | C9H6ClNO |
| Key Structural Features | Isoxazole ring, 2-chlorophenyl substituent at position 3 |
| Primary Research Interest | Intermediate in organic synthesis, scaffold for medicinal chemistry |
| Common Synthetic Routes | 1,3-dipolar cycloaddition, reaction of hydroxylamine with β-diketones researchgate.netevitachem.com |
| Key Reactions | Nucleophilic substitution on the chlorophenyl group, functionalization of the isoxazole ring evitachem.com |
| Reported Derivatives | Amides, carboxamides, and other substituted analogues researchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6ClNO |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-5-6-12-11-9/h1-6H |
InChI Key |
SPRITDNDMXTXIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC=C2)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of the 3 2 Chlorophenyl Isoxazole Core
Reactivity of the Isoxazole (B147169) Ring System
The isoxazole ring exhibits a range of reactivities, including substitution reactions on the ring carbons and attacks by various chemical species. These reactions are heavily influenced by the electronic nature of the substituents on the ring.
Electrophilic Aromatic Substitution on the Isoxazole Ring
Due to the electron-withdrawing nature of the nitrogen and oxygen heteroatoms, the isoxazole ring is generally considered electron-deficient and thus has low nucleophilicity, making electrophilic aromatic substitution (SEAr) challenging compared to benzene (B151609). organic-chemistry.org However, under specific conditions, substitution is possible, occurring regioselectively at the C-4 position.
Research has shown that the nitration of 3-phenylisoxazole (B85705) demonstrates the nuanced reactivity of the system. While a potent nitrating mixture (sulfuric and nitric acid) preferentially nitrates the more activated phenyl ring, using a milder mixture of nitric and acetic acids can achieve nitration at the C-4 position of the isoxazole ring, yielding 3-phenyl-4-nitroisoxazole. nih.gove-bookshelf.de This highlights the possibility of directing substitution onto the heterocycle by carefully selecting reagents.
Halogenation represents another key SEAr reaction. A convenient and versatile method for the C-4 halogenation of 3,5-diarylisoxazoles utilizes N-halosuccinimides (NCS, NBS, or NIS) in acetic acid. researchgate.net For certain substrates, the efficiency of this halogenation can be improved with the addition of a strong acid catalyst. researchgate.net This method provides a direct route to 4-halo-3-arylisoxazoles, which are valuable precursors for further functionalization. researchgate.netbohrium.com
| Reaction Type | Reagents | Substrate Example | Product | Reference |
|---|---|---|---|---|
| Nitration | Nitric Acid, Acetic Acid | 3-Phenylisoxazole | 3-Phenyl-4-nitroisoxazole | nih.gove-bookshelf.de |
| Halogenation (e.g., Bromination) | N-Bromosuccinimide (NBS), Acetic Acid | 3,5-Diarylisoxazole | 4-Bromo-3,5-diarylisoxazole | researchgate.net |
| Halogenation (e.g., Iodination) | N-Iodosuccinimide (NIS), Acetic Acid | 3,5-Diarylisoxazole | 4-Iodo-3,5-diarylisoxazole | researchgate.net |
Free Radical Reactions Involving the Isoxazole Moiety
Isoxazole derivatives, including those with the 3-(2-chlorophenyl) core, can participate in free radical reactions, most notably demonstrated through their antioxidant activity. nih.govrsc.org The antioxidant potential is often evaluated by the compound's ability to scavenge stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govnih.gov
In studies of isoxazole-carboxamide derivatives, compounds bearing the 3-(2-chlorophenyl)-5-methylisoxazole scaffold have shown notable free radical scavenging activity. nih.govresearchgate.net For instance, N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide was reported to have significant antioxidant potential. nih.gov The mechanism of this activity involves the isoxazole derivative donating a hydrogen atom to the free radical, thereby neutralizing it. nih.gov
More detailed mechanistic studies using pulse radiolysis on isoxazole derivatives of the natural polyphenol hispolon (B173172) have shown the formation of phenoxyl radicals. researchgate.net This confirms that the phenolic -OH group is the active site for reaction with one-electron oxidants like azide (B81097) radicals (N₃•), but it demonstrates the stability of the isoxazole moiety under these reactive conditions, allowing it to be a core component of antioxidant molecules. researchgate.net
| Compound Structure | Assay | Observation | Reference |
|---|---|---|---|
| Fluorophenyl-isoxazole-carboxamides | DPPH Assay | Potent antioxidant activity observed (IC₅₀ = 0.45 ± 0.21 µg/ml for one derivative). | nih.govrsc.org |
| N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | DPPH Assay | Active as an antioxidant agent (IC₅₀ = 7.8 ± 1.21 µg/ml). | researchgate.net |
| Hispolon-isoxazole derivative | Pulse Radiolysis (with N₃•) | Formation of a phenoxyl radical confirmed. | researchgate.net |
Nucleophilic Attacks on the Isoxazole Ring and Carbonyl Groups
Direct nucleophilic attack on the carbons of the isoxazole ring is generally unfavorable due to the ring's aromaticity and electron density. However, such reactions can be achieved through two primary strategies: the presence of a good leaving group or activation of the ring with a strong electron-withdrawing group.
Nucleophilic aromatic substitution (SNAr) can occur at the C-3 or C-5 positions if they bear a halogen substituent. For example, the chlorine atom on 3-chloroisoxazole-5-carboxylic acid can be displaced by various nucleophiles. Similarly, a leaving group can be intentionally introduced at the C-5 position of a 3-(2-chlorophenyl)isoxazole core, which is then subjected to nucleophilic substitution to introduce new functional groups, such as an amine.
Alternatively, the isoxazole ring can be activated towards nucleophilic addition. The introduction of a strong electron-withdrawing group, such as a nitro (NO₂) group, at the C-4 position makes the C-5 position sufficiently electrophilic to be attacked by nucleophiles. A notable example is the regio- and diastereoselective nucleophilic difluoromethylation at the C-5 position of 4-nitro-diaryl-isoxazoles using (difluoromethyl)trimethylsilane (B44995) (Me₃SiCF₂H), which results in the formation of difluoromethylated isoxazolines. scienceopen.com Similarly, N-triflyl activation of the isoxazole nitrogen makes the ring susceptible to nucleophilic addition by bis(trimethylsilyl)ketene acetals. arkat-usa.orgunam.mx
Ring Cleavage Reactions of the Isoxazole Moiety
A defining characteristic of the isoxazole ring is the inherent weakness of the N-O bond, which provides a pathway for synthetically useful ring-opening transformations. ingentaconnect.comuccs.edubenthamdirect.com These reactions convert the stable heterocycle into various difunctionalized acyclic compounds, effectively using the isoxazole as a masked form of these structures. nycu.edu.twingentaconnect.com
Cleavage of the Nitrogen-Oxygen Bond
The cleavage of the N-O bond is most commonly achieved through reduction. A variety of reagents and conditions have been developed to facilitate this transformation, offering chemists a toolkit to access the underlying functionality of the isoxazole core.
Catalytic hydrogenation is a widely used method, employing catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum(IV) oxide (PtO₂). uccs.edumdpi.combeilstein-journals.org Chemical reductants are also highly effective. Molybdenum hexacarbonyl [Mo(CO)₆], often in the presence of water, is a particularly selective and convenient reagent for the reductive cleavage of the N-O bond in isoxazoles. nycu.edu.twrsc.orgresearchgate.net Other successful systems include sodium borohydride/nickel(II) sulfate (B86663) (NaBH₄/NiSO₄) and a copper/diamine catalyst system. uccs.eduacs.orgfigshare.com These methods are generally mild and tolerate a wide range of other functional groups within the molecule.
| Reagent System | Reaction Type | Reference |
|---|---|---|
| Molybdenum Hexacarbonyl [Mo(CO)₆] / H₂O | Chemical Reduction | nycu.edu.twrsc.orgorientjchem.org |
| Raney Nickel / H₂ | Catalytic Hydrogenation | uccs.edumdpi.comacs.org |
| Copper / Diamine Catalyst | Catalytic Reduction | acs.orgfigshare.com |
| Sodium Borohydride (NaBH₄) / Nickel(II) Sulfate (NiSO₄) | Chemical Reduction | uccs.edubeilstein-journals.org |
| Palladium on Carbon (Pd/C) / H₂ | Catalytic Hydrogenation | mdpi.com |
Formation of Difunctionalized Compounds via Ring Opening
The cleavage of the N-O bond directly leads to the formation of highly useful, difunctionalized open-chain compounds. The specific product obtained depends on the reagents used for the ring-opening and the subsequent workup conditions.
One of the most common transformations is the conversion of isoxazoles into β-aminoenones (or enaminones). mdpi.com This is readily achieved by reductive ring-opening with reagents like Mo(CO)₆ and water or copper/diamine catalysts. rsc.orgacs.orgfigshare.com These enaminones are versatile precursors for synthesizing other heterocyclic systems, such as pyrazoles. mdpi.com
Alternatively, if the intermediate from the ring-opening is subjected to hydrolysis, 1,3-dicarbonyl compounds can be formed. ingentaconnect.comorientjchem.org For example, reductive ring opening of 3,5-distyrylisoxazole with Mo(CO)₆ followed by acidic hydrolysis yields the corresponding β-diketone moiety. orientjchem.org
Reduction with other reagents can lead to different difunctionalized products. For instance, the Raney Nickel-catalyzed reduction of isoxazolines (the dihydro derivatives of isoxazoles) is a well-established method for preparing β-hydroxy ketones. acs.org In general, the isoxazole ring can be considered a synthetic equivalent for a range of difunctional compounds including γ-amino alcohols, α,β-unsaturated oximes, and β-hydroxy nitriles, making its ring-opening a powerful tool in synthetic chemistry. ingentaconnect.combenthamdirect.com
Reactivity of the Chlorophenyl Substituent
The chlorine atom attached to the phenyl ring at the ortho-position relative to the isoxazole linkage is a versatile handle for synthetic transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent isoxazole ring, which can facilitate certain substitution reactions. The primary pathways for the transformation of the chlorophenyl substituent involve palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Aryl chlorides are well-established substrates for a variety of palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These transformations are fundamental for the structural diversification of the this compound core.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl chloride with an organoboron compound, typically a boronic acid or its ester. While aryl bromides and iodides are more reactive, optimized conditions have been developed for the effective coupling of aryl chlorides. researchgate.netlibretexts.org For isoxazole derivatives, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in combination with a base such as sodium bicarbonate or potassium carbonate are often employed. nih.govmdpi.com The reaction is typically performed in solvents like dioxane or a mixture of toluene (B28343), water, and methanol (B129727) at elevated temperatures, sometimes with microwave irradiation to improve yields and shorten reaction times. nih.govnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halide Isoxazole Derivatives Data based on analogous aryl halide isoxazole systems.
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-isoxazole derivative | Phenylboronic acid | Pd(PPh₃)₄ (5%) | NaHCO₃ | Dioxane | 150 (Microwave) | 78 | nih.gov |
| 3-Bromochromone | Arylboronic acid | Pd(OAc)₂ | K₂CO₃ | H₂O/Acetone | Reflux | Not specified | mdpi.com |
| 3,5-Dichloro-1,2,4-thiadiazole | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | ~60 | nih.gov |
Buchwald-Hartwig Amination: This reaction enables the formation of aryl-amine bonds and is a cornerstone of modern synthetic chemistry for accessing anilines and their derivatives. libretexts.orgwikipedia.org The coupling of aryl chlorides with primary or secondary amines is typically achieved using a palladium catalyst in conjunction with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, P(t-Bu)₃) and a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.orgnumberanalytics.com The reaction is sensitive to the choice of ligand, base, and solvent, with polar aprotic solvents like toluene or THF being commonly used. researchgate.net This method allows for the introduction of a wide range of nitrogen-containing functional groups onto the phenyl ring of the isoxazole core.
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides General conditions applicable to aryl chloride substrates.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| Aryl Chloride | Primary or Secondary Amine | Pd(OAc)₂ or Pd₂ (dba)₃ / Bulky Phosphine Ligand (e.g., XPhos) | NaOt-Bu, K₂CO₃, or LiHMDS | Toluene or THF | Room Temp. to Reflux | libretexts.orgnumberanalytics.com |
Nucleophilic Aromatic Substitution (SNAr)
The direct displacement of the chloride on the phenyl ring by a nucleophile is another potential transformation pathway. However, SNAr reactions on unactivated aryl chlorides are generally challenging and require harsh conditions. The electron-withdrawing effect of the isoxazole ring can facilitate this reaction to some extent, particularly if additional activating groups are present on the phenyl ring. Nucleophiles such as alkoxides, thiolates, or amines can potentially displace the chloride, although this often requires high temperatures or the use of microwave irradiation to proceed effectively. nih.gov For instance, related heterocyclic systems have been shown to undergo nucleophilic substitution with various nucleophiles under microwave conditions. nih.gov In some cases, the isoxazole ring itself can be the target of nucleophilic attack, leading to ring-opening products, depending on the reaction conditions and the specific substrate.
Spectroscopic Characterization and Structural Elucidation of 3 2 Chlorophenyl Isoxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 3-(2-chlorophenyl)isoxazole derivatives, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are routinely used.
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In this compound derivatives, the chemical shifts (δ) of the protons are influenced by the electronic effects of the substituents on both the phenyl and isoxazole (B147169) rings.
For the parent compound, 3-(2-chlorophenyl)-5-phenylisoxazole, the proton on the isoxazole ring typically appears as a singlet. In one study, this isoxazole proton (isoxazole-H) was observed at 6.99 ppm. rsc.org The aromatic protons of the 2-chlorophenyl and phenyl groups resonate in the range of 7.34-7.86 ppm. rsc.org
In derivatives where the isoxazole ring is further substituted, the chemical shifts can vary. For instance, in 3-(2-chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide, the methyl protons on the isoxazole ring appear as a singlet at 2.66 ppm, while the aromatic protons are observed between 7.07 and 7.58 ppm. wiley.com The amide proton (NH) gives a singlet at 10.14 ppm. wiley.com
The following table summarizes the ¹H NMR data for a selection of this compound derivatives:
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 3-(2-Chlorophenyl)-5-phenylisoxazole | CDCl₃ | 7.86–7.79 (m, 3H, ArH), 7.52–7.44 (m, 4H, ArH), 7.41–7.34 (m, 2H, ArH), 6.99 (s, 1H, isoxazole-H) rsc.org |
| 5-(2-Chlorophenyl)-3-phenylisoxazole | DMSO | 6.594 (s, 1H, =CH), 7.194-7.942 (m, 9H, Ar-H) rjpbcs.com |
| 3-(2-Chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide | DMSO-d₆ | 10.14 (s, 1H, NH), 7.47-7.58 (m, 6H, ArH), 7.30 (t, J = 7.5 Hz, 2H, ArH), 7.07 (t, J = 7.2 Hz, 1H, ArH), 2.66 (s, 3H, CH₃) wiley.com |
| N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | DMSO-d₆ | 10.02 (s, 1H, NH), 7.43-7.58 (m, 6H, ArH), 7.31 (d, J = 8.6 Hz, 2H, ArH), 2.65 (s, 3H, CH₃), 1.24 (s, 9H, C(CH₃)₃) wiley.com |
| 3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | DMSO-d₆ | 9.99 (s, 1H, NH), 7.47-7.59 (m, 4H, ArH), 7.23 (d, J = 2.1 Hz, 1H, ArH), 7.02 (dd, J = 8.4, 2.1 Hz, 1H, ArH), 6.87 (d, J = 8.7 Hz, 1H, ArH), 3.70 (s, 3H, OCH₃), 3.68 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃) wiley.com |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound derivatives are characteristic of the isoxazole and phenyl rings.
For 3-(2-chlorophenyl)-5-phenylisoxazole, the carbon atoms of the isoxazole ring (C3, C4, and C5) resonate at specific chemical shifts. In one analysis, the chemical shifts were reported as δ 161.4 (C3), 100.6 (C4), and 169.5 (C5). rsc.org The carbons of the 2-chlorophenyl and phenyl rings appear in the aromatic region (typically 125-133 ppm). rsc.org
The introduction of substituents significantly influences the ¹³C NMR spectra. For example, in N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, the carbonyl carbon of the amide group appears at 169.98 ppm, while the methyl carbon on the isoxazole ring is observed at 12.73 ppm. wiley.com
A summary of ¹³C NMR data for some derivatives is presented below:
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 3-(2-Chlorophenyl)-5-phenylisoxazole | CDCl₃ | 169.5, 161.4, 132.7, 130.8, 130.7, 130.3, 130.1, 128.8, 128.2, 127.2, 127.0, 125.7, 100.6 rsc.org |
| 3-(2-Chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide | DMSO-d₆ | 170.10, 160.45, 159.86, 139.13, 132.79, 132.25, 132.03, 130.10, 129.19, 127.90, 127.83, 124.35, 120.27, 115.06, 12.77 wiley.com |
| N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | DMSO-d₆ | 169.98, 160.40, 159.71, 146.74, 136.57, 132.84, 132.24, 131.97, 130.09, 127.98, 127.79, 125.78, 120.04, 115.13, 34.50, 31.54, 12.73 wiley.com |
| 3-(2-Chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-5-methylisoxazole-4-carboxamide | DMSO-d₆ | 170.03, 160.42, 159.68, 153.19, 135.33, 134.31, 132.85, 132.19, 131.99, 130.12, 127.98, 127.83, 115.07, 97.93, 60.57, 56.21, 12.80 wiley.com |
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between atoms within a molecule.
COSY (¹H-¹H Correlation Spectroscopy): This technique identifies protons that are coupled to each other, typically on adjacent carbons. In cis-3-(2-chlorophenyl)-2,5-bis(phenyl)-4H-2,3,3a,5,6,6a-hexahydropyrrolo[3,4-d]isoxazole-4,6-dione, COSY spectra showed correlations between protons H3a/H3 and H3a/H6a, confirming their syn-geometry. lookchem.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning carbon signals based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling molecular fragments. For instance, in a bis-isoxazole derivative, an HMBC spectrum showed a correlation between the C3a-H proton and the C3=N imine carbon of the isoxazole ring, which was key in determining the regioselectivity of the reaction. nih.gov These techniques have been used to confirm the structures of various isoxazole derivatives. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of this compound derivatives exhibit characteristic absorption bands corresponding to the vibrations of their specific bonds.
Key vibrational frequencies observed in the IR spectra of these compounds include:
Aromatic C-H stretching: Typically observed around 3025-3158 cm⁻¹. rjpbcs.comedu.krd
C=N stretching (isoxazole ring): This band appears in the region of 1521-1596 cm⁻¹. rjpbcs.comscholarsresearchlibrary.com
C=C stretching (aromatic and isoxazole rings): These absorptions are found around 1487-1620 cm⁻¹. rjpbcs.comscholarsresearchlibrary.com
N-O stretching (isoxazole ring): A characteristic band for the isoxazole ring, appearing near 1404-1436 cm⁻¹. rjpbcs.com
C-Cl stretching: The presence of the chlorophenyl group is confirmed by a band around 732-780 cm⁻¹. rjpbcs.com
The following table presents characteristic IR absorption bands for some this compound derivatives:
| Compound | Matrix | Characteristic IR Bands (cm⁻¹) |
| 5-(2'-Chlorophenyl)3-phenylisoxazole | KBr | 3025.64 (Aromatic C-H), 1545.09 (C=N), 1537.09 (C=C), 1404.08 (N-O), 732.69 (C-Cl) rjpbcs.com |
| 5-(2-chlorophenyl)-3-phenylisoxazole | KBr | 3081 (C-H), 1620 (C=C), 1521 (C=N) scholarsresearchlibrary.com |
| 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole | KBr | 3049.51 (Aromatic C-H), 1572.60 (C=N), 1489.78 (C=C), 1404.08 (N-O), 780.10 (C-Cl) rjpbcs.com |
| 3-(4'-Chlorophenyl)-5-(4"-methoxy-phenyl)isoxazole | KBr | 3021.19 (Aromatic C-H), 1596.95 (C=N), 1517.87 (C=C), 1436.86 (N-O), 754.12 (C-Cl) rjpbcs.com |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion or adducted with other cations like sodium to form [M+Na]⁺.
For 5-(2'-Chlorophenyl)3-phenylisoxazole, the ESI-MS spectrum showed a molecular ion peak [M]⁺ at m/z 255.68, which corresponds to the molecular weight of the compound. rjpbcs.com The presence of the chlorine isotope is evident from the peak at m/z 257.65, which is approximately one-third the intensity of the main peak. rjpbcs.com
In more complex derivatives, such as N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, the high-resolution mass spectrometry (HRMS) provides a very accurate mass measurement. The calculated mass for the protonated molecule [M+H]⁺ was 369.1356, and the found mass was 369.1364, confirming the elemental composition. wiley.com
The table below shows the mass spectrometry data for several this compound derivatives:
| Compound | Ionization | m/z (Observed) | m/z (Calculated) | Ion |
| 5-(2'-Chlorophenyl)3-phenylisoxazole | ESI | 255.68 | - | [M]⁺ |
| 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole | ESI | 334.61 | - | [M]⁺ |
| N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | HRMS (ESI) | 369.1364 | 369.1356 | [M+H]⁺ |
| 3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | HRMS (ESI) | 373.0948 | 373.0955 | [M+H]⁺ |
| 3-(2-Chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide | HRMS (ESI) | 313.0748 | 313.0744 | [M+H]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to confirm the elemental composition of newly synthesized molecules by providing highly accurate mass measurements. In the characterization of this compound derivatives, HRMS serves to verify that the synthesized compounds have the correct molecular formula. This is achieved by comparing the experimentally measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with the theoretically calculated value. The close correlation between the found and calculated masses, typically within a few parts per million (ppm), provides strong evidence for the successful synthesis of the target structure.
Several studies on this compound derivatives have utilized HRMS to confirm their structures. For instance, a series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives were analyzed using HRMS with an electrospray ionization (ESI) source. nih.gov The resulting data confirmed the expected molecular formulas. Similarly, various other isoxazole derivatives incorporating a chlorophenyl group have had their structures validated through this method. nih.gov For example, the HRMS data for 3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide (2d) showed a found m/z of 373.0948 for the [M+H]⁺ ion, which is in excellent agreement with the calculated value of 373.0955. nih.gov Another derivative, 3-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide (2e), was also confirmed with a found m/z of 373.0954 against a calculated value of 373.0955. nih.gov
The table below presents HRMS data for a selection of this compound derivatives, showcasing the precision of this technique in structural elucidation.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives
Elemental Analysis
Elemental analysis is a fundamental technique for verifying the purity and composition of a synthesized compound. It determines the percentage by weight of key elements—typically carbon (C), hydrogen (H), and nitrogen (N)—within a molecule. For halogenated compounds like this compound derivatives, the analysis is often extended to include the specific halogen, in this case, chlorine (Cl). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close match between the found and calculated values, generally within a ±0.4% margin, confirms the elemental integrity of the synthesized derivative. nih.gov
The structures of numerous novel isoxazole derivatives have been substantiated through elemental analysis. For instance, the analysis of 5-(2'-Chlorophenyl)3-phenylisoxazole (3c) yielded found percentages of C, 70.39%; H, 3.91%; N, 5.46%; and Cl, 13.82%, which correspond closely to the calculated values of C, 70.46%; H, 3.94%; N, 5.48%; and Cl, 13.87%. rjpbcs.com This high degree of accuracy validates the proposed structure. Similarly, other complex heterocyclic systems incorporating the this compound scaffold have been successfully characterized using this method. acgpubs.org
The following table summarizes the elemental analysis data for several this compound derivatives, demonstrating the consistency between theoretical and experimental values.
Table 2: Elemental Analysis Data for this compound Derivatives
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been a important method for exploring the intricacies of 3-(2-chlorophenyl)isoxazole. This quantum mechanical modeling technique allows for the detailed analysis of the molecule's geometry, electronic landscape, and the underlying mechanisms of its chemical reactions.
Electronic Properties and Reactivity Descriptors (e.g., HOMO, LUMO)
The electronic character of this compound has been extensively studied using DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
These calculations also allow for the determination of various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are derived from the HOMO and LUMO energies and are invaluable for predicting how the molecule will behave in chemical reactions.
Mechanistic Studies of Chemical Reactions
DFT has been utilized to elucidate the mechanisms of chemical reactions involving isoxazole (B147169) derivatives. For instance, studies have investigated the cycloaddition reactions used to synthesize the isoxazole ring. These theoretical models can map out the entire reaction pathway, identifying transition states and intermediates. This allows researchers to understand the energetic favorability of different reaction routes and the factors that control the reaction's outcome. By analyzing the energy barriers at each step, the most likely mechanism can be determined, providing a deeper understanding of the synthesis of compounds like this compound.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method has been applied to this compound to explore its potential biological activity.
Ligand-Receptor Interaction Prediction
Molecular docking simulations have been performed to predict how this compound and its derivatives interact with the active sites of various protein targets. These studies are crucial in drug discovery for identifying potential therapeutic agents. For example, isoxazole derivatives have been docked into the binding sites of enzymes like cyclooxygenase (COX) to evaluate their potential as anti-inflammatory agents. The simulations reveal the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The docking score, a numerical value representing the binding affinity, is used to rank different compounds and prioritize them for further experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models focused solely on this compound are not extensively detailed in the provided context, the principles of QSAR are widely applied to isoxazole derivatives.
QSAR studies involve generating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a model that correlates these descriptors with their measured biological activity. These descriptors can be electronic (like HOMO/LUMO energies), steric (related to the molecule's size and shape), or hydrophobic. The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
Structure Activity Relationship Sar Studies for 3 2 Chlorophenyl Isoxazole Derivatives
Influence of the Chlorophenyl Substituent on Biological Activity
The position and electronic nature of substituents on the phenyl ring attached to the isoxazole (B147169) core can significantly influence the biological activity of the resulting derivatives. The presence of a chlorine atom, in particular, has been shown to modulate the anti-inflammatory and antimicrobial properties of these compounds.
Research has indicated that isoxazole derivatives bearing a chloro substitution on the phenyl ring exhibit noteworthy anti-inflammatory activity. nih.gov Specifically, in a series of 2-(4-chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b] nih.govmetu.edu.trnih.govtriazoles, the presence of the 4-chlorophenyl group was a key feature of compounds with anti-inflammatory potential. connectjournals.com
The following table summarizes the observed influence of the chlorophenyl substituent on the biological activity of selected isoxazole derivatives.
| Compound Series | Position of Chloro Substituent | Observed Biological Activity | Reference |
| 2-Phenyl-6-(substituted phenyl)-thiazolo[3,2-b] nih.govmetu.edu.trnih.govtriazoles | 4-position | Anti-inflammatory | connectjournals.com |
| Benzo nih.govmdpi.comimidazo[1,2-a] nih.govnih.govmdpi.comtriazines | 4-position | Reduced antibacterial efficacy | nih.gov |
| 3-Aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles | 4-position | Inspiring antibacterial and antifungal activity | researchgate.netresearchgate.net |
Role of Substitutions on the Isoxazole Ring in Modulating Activity
Modifications to the isoxazole ring itself, at positions C-4 and C-5, are a critical strategy for fine-tuning the biological activity of 3-(2-Chlorophenyl)isoxazole derivatives. The introduction of various functional groups at these positions can alter the molecule's steric and electronic properties, thereby influencing its interaction with biological targets.
The literature reveals that the substitution of different groups on the isoxazole ring imparts a range of biological activities. nih.gov Studies have shown that isoxazoles substituted at the 4-position with electron-withdrawing groups exhibit enhanced reactivity, which can be correlated with their biological effects. researchgate.net This is because such substitutions increase the polarity of the C4–C5 bond, making the molecule structurally similar to Michael acceptors and thus more susceptible to certain biological reactions. researchgate.net
Conversely, substitutions at the C-5 position have also been shown to be crucial for activity. For example, in a series of isoxazoline (B3343090) derivatives, substitution at the C-5 position with piperazyl-urea or piperazyl-carbamate moieties improved anti-tubercular activity. nih.gov The following table provides examples of how substitutions on the isoxazole ring can modulate the biological activity of isoxazole derivatives.
| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |
| C-4 | Electron-withdrawing groups | Enhanced reactivity | researchgate.net |
| C-5 | Piperazyl-urea | Improved anti-tubercular activity | nih.gov |
| C-5 | Piperazyl-carbamate | Improved anti-tubercular activity | nih.gov |
Impact of Hybridization with Other Pharmacophores on Activity Enhancement
A promising approach to enhancing the therapeutic potential of this compound is through molecular hybridization, which involves covalently linking the isoxazole scaffold to other known pharmacophores. This strategy can lead to the development of novel compounds with improved potency, altered selectivity, or even dual-acting capabilities.
One notable example is the hybridization of isoxazole with piperazine (B1678402). A series of novel isoxazole-piperazine hybrids were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. nih.govmetu.edu.tr Several of these hybrid compounds demonstrated potent cytotoxicity, with IC50 values in the low micromolar range against human liver and breast cancer cell lines. nih.gov These findings suggest that the piperazine moiety, a common pharmacophore in many clinically used drugs, can synergize with the isoxazole core to produce significant anticancer effects. nih.gov
Another successful hybridization strategy involves combining the isoxazole nucleus with a triazole ring. Novel triazole-isoxazole hybrids have been synthesized and screened for their antibacterial activity. mdpi.comdntb.gov.uanih.gov One such conjugate exhibited a powerful antibacterial effect against Escherichia coli and Pseudomonas aeruginosa, outperforming standard antibiotics in some cases. mdpi.com The enhanced antibacterial properties of these hybrids are attributed to the synergistic effect of the two pharmacophores, particularly when influenced by substituents such as a chlorine atom in the ortho position. mdpi.com
The following tables present data on the biological activity of isoxazole hybrids.
Table 1: Cytotoxic Activity of Isoxazole-Piperazine Hybrids
| Compound | Huh7 (IC50, µM) | Mahlavu (IC50, µM) | MCF-7 (IC50, µM) | Reference |
| 5l | 0.3 | 0.8 | 0.5 | nih.gov |
| 5m | 0.9 | 1.1 | 1.0 | nih.gov |
| 5o | 3.7 | 2.5 | 2.5 | nih.gov |
Table 2: Antibacterial Activity of a Triazole-Isoxazole Hybrid (Compound 7b)
| Bacterial Strain | Inhibition Zone (mm) | Reference |
| Escherichia coli ATCC 25922 | 11.25 ± 1.02 | mdpi.com |
| Pseudomonas aeruginosa | 11.25 ± 1.02 | mdpi.com |
Biological Activities and Mechanistic Research in in Vitro and Preclinical Models
Antiviral Activity and Associated Mechanisms
Derivatives of 3-(2-chlorophenyl)isoxazole have been explored for their potential to combat viral infections. Research has focused on their efficacy against different types of viruses, including the Human Immunodeficiency Virus (HIV) and plant pathogens like the Tobacco Mosaic Virus (TMV).
One area of investigation involves the synthesis of complex heterocyclic systems incorporating the this compound core. For instance, a series of 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues were synthesized and evaluated for their in vitro anti-HIV activity. Among these, the compound 3-(2-Chlorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole was specifically created, although another analogue in the series demonstrated more promising activity against HIV-1 strains (IIIB and ROD). ptfarm.pl The general antiviral potential of azole derivatives has been a driving force for such research. ptfarm.pl
In the domain of agricultural science, derivatives have been developed from 3-(2-chlorophenyl)-5-methyl isoxazole-4-carboxylic acid to create novel pyrazole-hydrazone compounds. mdpi.comnih.gov These compounds were tested for their in vivo antiviral activity against the Tobacco Mosaic Virus (TMV), with many showing good efficacy. mdpi.comnih.gov This suggests that the this compound moiety can serve as a valuable backbone for developing agents to protect plants from viral diseases. mdpi.comnih.gov
| Compound/Derivative Class | Virus | Activity Noted |
| Indeno[1,2-c]isoxazole analogue | HIV-1 | A derivative in the same series showed promising activity. ptfarm.pl |
| Pyrazole-hydrazone derivatives | Tobacco Mosaic Virus (TMV) | Good in vivo antiviral activity observed for most tested compounds. mdpi.comnih.gov |
Anti-inflammatory Activity and Related Mechanisms (e.g., COX-2, 5-LOX Inhibition)
The isoxazole (B147169) nucleus is a recognized pharmacophore in the design of anti-inflammatory agents. ijcrt.orgipinnovative.com Its derivatives have been widely investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.govresearchgate.net These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.
The inhibition of COX and 5-LOX pathways is a significant strategy in the development of drugs for inflammation and related conditions. researchgate.net Research on various 3,5-disubstituted isoxazole derivatives has shown that specific substitutions can lead to significant inhibitory activity against both LOX and COX-2. researchgate.netmdpi.com While much of the research focuses on a broad class of isoxazoles, it establishes the core principle that the isoxazole ring system is a viable scaffold for developing COX/LOX inhibitors. nih.govresearchgate.netmdpi.com The mechanisms of action for isoxazole-based anti-inflammatory compounds can include the suppression of pro-inflammatory cytokines like TNF-α and interleukins. mdpi.com The well-known anti-inflammatory drug Valdecoxib, a selective COX-2 inhibitor, features an isoxazole ring, highlighting the therapeutic precedent for this heterocyclic system. ipinnovative.com
| Target Enzyme/Pathway | Role in Inflammation | Relevance of Isoxazole Derivatives |
| Cyclooxygenase-2 (COX-2) | Produces prostaglandins, mediating pain and inflammation. | Isoxazole derivatives have been developed as selective COX-2 inhibitors. researchgate.netmdpi.com |
| 5-Lipoxygenase (5-LOX) | Produces leukotrienes, involved in inflammation and allergic responses. | Isoxazole compounds have been identified as potential 5-LOX inhibitors. nih.govresearchgate.net |
Anticancer Activity and Mechanisms of Action (e.g., Cytotoxicity against Cancer Cell Lines)
The this compound structure has been incorporated into novel molecules designed for anticancer applications. These compounds have demonstrated cytotoxic effects against various human cancer cell lines, suggesting potential for development as chemotherapeutic agents. nih.gov
A series of isoxazole-carboxamide derivatives, including 3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide , were synthesized and evaluated for their cytotoxic activity. nih.gov This particular compound was tested against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. nih.gov Another study focused on isoxazole derivatives with diphenyl and chloro substitutions, where a compound featuring a 2,4-dichloro phenyl group at the 5th position and a biphenyl (B1667301) group at the 3rd position of the isoxazole ring showed moderate activity against the MDA-MB 231 breast cancer cell line. impactfactor.org
The mechanisms underlying the anticancer effects of isoxazole derivatives are varied. Some compounds have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, certain isoxazole-piperazine hybrids were shown to induce oxidative stress, leading to apoptosis and cell cycle arrest through the activation of the p53 protein and modulation of the Akt cell survival pathway. nih.gov The isoxazole ring itself is considered a valuable core structure for anticancer drug design, with some derivatives acting as inhibitors of heat shock protein (HSP90), a key protein in cancer cell survival. nih.gov
| Compound/Derivative | Cancer Cell Line | Activity Noted (IC₅₀) |
| Isoxazole-carboxamide derivatives (e.g., 3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide ) | MCF-7 (Breast), HeLa (Cervical), Hep3B (Liver) | Evaluated for cytotoxic activity. nih.gov |
| Isoxazole derivative with diphenyl and dichloro substitutions | MDA-MB 231 (Breast) | Moderate GI₅₀ value of 46.3 µg/mL. impactfactor.org |
| Isoxazole-piperazine hybrids | Huh7 (Liver), Mahlavu (Liver), MCF-7 (Breast) | Potent cytotoxicity with IC₅₀ values in the low micromolar range (0.3–3.7 μM) for the most active compounds. nih.gov |
Antimicrobial Activities
The this compound moiety is a constituent of the well-established antibiotic Cloxacillin. ijcrt.org Cloxacillin is a penicillinase-resistant, semi-synthetic penicillin that contains a 3-(o-chlorophenyl)-5-methyl-isoxazolyl-4-carboxamide group. ijcrt.org Its primary use is against staphylococcal infections that are resistant to other penicillins.
Beyond Cloxacillin, novel derivatives incorporating the this compound scaffold have been synthesized and tested for antibacterial properties. ijcrt.org In one study, new Azetidinone-based isoxazole derivatives were created and screened. ijcrt.org Minimum Inhibitory Concentration (MIC) values revealed that compounds with specific substitutions, such as 2-hydroxyphenyl and 4-chlorophenyl linkages, demonstrated good activity against bacterial strains, while others showed moderate activity. ijcrt.org Research into various 2,4-disubstituted isoxazoles also found that chlorophenyl isoxazole substitutes exhibited notable effectiveness against bacteria like Escherichia coli. edu.krdedu.krd These findings underscore the versatility of the isoxazole core in the development of new antibacterial agents. scholarsresearchlibrary.comresearchgate.net
| Compound/Derivative Class | Bacteria | Activity Noted |
| Cloxacillin | Staphylococci | Powerful antibiotic used against penicillin-resistant strains. ijcrt.org |
| Azetidinone-based isoxazoles | Various bacterial strains | Good to moderate activity observed. ijcrt.org |
| 2,4-disubstituted isoxazoles | Escherichia coli | Compounds exhibited antibacterial activity with inhibitory zones ranging from 21 to 40 mm. edu.krd |
Isoxazole derivatives are also recognized for their antifungal potential. edu.krdnih.gov Research has shown that compounds containing the chlorophenyl isoxazole structure can be effective against various fungal pathogens.
In a study focused on developing new fungicides for agricultural use, 5-(2-chlorophenyl) isoxazole (an isomer of the title compound) was synthesized and showed the highest activity against Rhizoctonia solani, a fungus that causes sheath blight in rice, with an effective dose for 50% inhibition (ED₅₀) of 4.43 μg/mL. nih.gov Other studies have evaluated chlorophenyl isoxazole derivatives against human fungal pathogens. For instance, synthesized isoxazole compounds were tested in vitro against Candida albicans, a common cause of opportunistic fungal infections, using the disc diffusion method to assess their inhibitory zones. edu.krd The collective research indicates that the isoxazole scaffold is a promising template for creating new antifungal agents for both agricultural and medicinal applications. ijcrt.org
| Compound/Derivative | Fungal Strain | Activity Noted |
| 5-(2-chlorophenyl) isoxazole | Rhizoctonia solani | High activity with an ED₅₀ of 4.43 μg/mL. nih.gov |
| Chlorophenyl isoxazole substitutes | Candida albicans | Antifungal activity assessed by measuring inhibitory zones. edu.krd |
The fight against tuberculosis, caused by Mycobacterium tuberculosis, has spurred the investigation of new chemical entities, including those with an isoxazole core. nih.govnih.gov Derivatives of this compound have shown promise in this area.
A study detailed the synthesis and evaluation of 3-(2'-chlorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone . ulima.edu.pe This compound was tested in vitro for its antituberculous activity against the standard sensitive strain of M. tuberculosis (H37Rv). It exhibited moderate bioactivity, with a Minimum Inhibitory Concentration (MIC) value of 0.41 µM. ulima.edu.pe This activity was noted in comparison to the standard drug isoniazid. ulima.edu.pe Other research has focused on isoxazole carboxylic acid alkyl ester derivatives as potent inhibitors of both drug-susceptible and drug-resistant M. tuberculosis strains, further establishing the isoxazole moiety as a valuable pharmacophore in the development of new anti-TB agents. nih.gov
| Compound | Mycobacterium Strain | Activity Noted (MIC) |
| 3-(2'-chlorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone | M. tuberculosis H37Rv (sensitive) | 0.41 µM ulima.edu.pe |
Immunomodulatory Properties (e.g., Immunosuppressive, Immunostimulatory)
Derivatives of the isoxazole scaffold have demonstrated a range of immunomodulatory effects, from immunosuppressive to immunostimulatory, depending on the specific substitutions on the isoxazole ring. mdpi.comdntb.gov.ua Research into compounds structurally related to this compound has provided insights into their potential to regulate immune responses.
For instance, certain isoxazole derivatives have been shown to modulate the function of T and B cells. Some compounds have exhibited the ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) when stimulated by mitogens like phytohemagglutinin (PHA) and lipopolysaccharide (LPS), suggesting potential immunosuppressive activity. This inhibition can be associated with a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).
Conversely, other isoxazole derivatives have been reported to have immunostimulatory effects. mdpi.com For example, 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide exhibited regulatory activity in proliferation tests and influenced the production of interleukin-1β (IL-1β) and TNF-α in cell cultures. nih.gov The nature of the substituent on the isoxazole ring appears to be a key determinant of whether the compound will exhibit immunosuppressive or immunostimulatory properties. mdpi.com
One study on 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides, including a specific derivative MO5, showed inhibition of the humoral immune response in vitro and a complex modulation of the delayed-type hypersensitivity (DTH) response in vivo. nih.gov This compound also suppressed carrageenan-induced skin reactions and LPS-induced TNF-α production. nih.gov Another derivative, MM3, demonstrated immunosuppressive action by lowering PHA-induced PBMC proliferation and LPS-induced TNF-α production, which was linked to a pro-apoptotic mechanism involving increased expression of caspases, Fas, and NF-κB1 in Jurkat cells. nih.gov
These findings underscore the diverse immunomodulatory potential of the isoxazole scaffold, with the specific biological effect being highly dependent on the chemical structure of the derivative.
Antioxidant Activity
Several studies have investigated the antioxidant potential of isoxazole derivatives, including those with a 2-chlorophenyl substituent. The antioxidant activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
In one study, a series of isoxazole-carboxamide derivatives were synthesized and tested for their antioxidant activity. nih.gov Among them, a compound with a 2-chlorophenyl group, specifically N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, was previously reported to have an IC₅₀ value of 7.8 µg/ml in a DPPH assay. nih.govresearchgate.net Another study reported that N-(4-tert-butylphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a) and a related compound (2c) showed high antioxidant potency with IC₅₀ values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which were more potent than the standard, Trolox (IC₅₀ of 3.10 ± 0.92 µg/ml). nih.gov
Further research on isoxazole-carboxamide derivatives revealed that compound 2a, N-(4-tert-butylphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, was the most active antioxidant agent with an IC₅₀ of 7.8 ± 1.21 μg/ml, compared to Trolox with an IC₅₀ of 2.75 μg/ml. semanticscholar.orgresearchgate.net The presence of the isoxazole ring combined with specific substituents is believed to contribute to the radical scavenging properties of these compounds. jetir.orgedu.krd
| Compound | Assay | IC₅₀ (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) |
|---|---|---|---|---|
| N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | DPPH | 7.8 | - | - |
| N-(4-tert-butylphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (2a) | DPPH | 7.8 ± 1.21 | Trolox | 2.75 |
| N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a) | DPPH | 0.45 ± 0.21 | Trolox | 3.10 ± 0.92 |
| Compound 2c | DPPH | 0.47 ± 0.33 | Trolox | 3.10 ± 0.92 |
Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase, sPLA2)
The this compound scaffold has been incorporated into various molecules to explore their enzyme inhibitory potential, particularly against enzymes involved in carbohydrate metabolism and inflammation.
α-Amylase and α-Glucosidase Inhibition:
Inhibitors of α-amylase and α-glucosidase are of interest for managing postprandial hyperglycemia. mdpi.com Several studies have shown that isoxazole derivatives can inhibit these enzymes.
For instance, 3-(2-Chlorophenyl)isoxazol-5-amine has demonstrated dual inhibitory activity against α-amylase and α-glucosidase with IC₅₀ values of 18.6 µM and 24.0 µM, respectively. In a separate study, a hybrid molecule, N-Ethyl-7-methoxy-3-((3-(2-chlorophenyl)isoxazol-5-yl)methoxy)quinoxalin-2-amine, also showed dual inhibition with IC₅₀ values of 17.0 µM for α-amylase and 40.1 µM for α-glucosidase. researchgate.netresearchgate.netresearchgate.net Another related compound, ethyl 2-((5-(5-(2-chlorophenyl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate, was found to be a potent α-glucosidase inhibitor with an IC₅₀ of 180.1 μM, which was more potent than the reference drug acarbose (B1664774) (IC₅₀ = 750.0 μM). benthamdirect.comingentaconnect.com
Molecular docking studies have suggested that the 2-chlorophenyl substituent plays a role in the binding of these inhibitors to the active site of α-amylase, forming interactions that enhance their inhibitory potential. nih.gov
| Compound | Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|---|
| 3-(2-Chlorophenyl)isoxazol-5-amine | α-Amylase | 18.6 | - | - |
| α-Glucosidase | 24.0 | |||
| N-Ethyl-7-methoxy-3-((3-(2-chlorophenyl)isoxazol-5-yl)methoxy)quinoxalin-2-amine | α-Amylase | 17.0 | - | - |
| α-Glucosidase | 40.1 | |||
| ethyl 2-((5-(5-(2-chlorophenyl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate | α-Glucosidase | 180.1 | Acarbose | 750.0 |
sPLA2 Inhibition:
Secreted phospholipase A2 (sPLA2) enzymes are implicated in inflammatory processes, and their inhibition is a target for anti-inflammatory drug development. researchgate.netbiomedres.us While direct studies on this compound as an sPLA2 inhibitor are limited, research on related heterocyclic compounds suggests the potential for this scaffold to be developed into sPLA2 inhibitors. biomedres.usespublisher.com
Receptor Agonism and Antagonism (e.g., AMPA Receptor Interactions)
The isoxazole ring is a key structural feature of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a specific agonist for the AMPA receptor, which is a subtype of ionotropic glutamate (B1630785) receptors crucial for synaptic transmission. mdpi.comnih.gov This has led to the exploration of isoxazole derivatives as modulators of AMPA receptors.
Derivatives of this compound have been investigated as AMPA receptor antagonists. For example, 3-nitrophenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate has been listed as an AMPA receptor antagonist. evitachem.com The development of subtype-selective AMPA receptor antagonists is an area of interest for treating neurological conditions while minimizing side effects. nih.gov
Furthermore, a derivative named 3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide has been identified as a potent agonist for the Takeda G protein-coupled receptor 5 (TGR5). ontosight.aicaymanchem.comgenprice.comnih.govchemicalbook.com TGR5 activation is involved in glucose metabolism and anti-inflammatory pathways. ontosight.ai This compound demonstrated pEC₅₀ values of 6.8 and 7.5 in different cell-based assays and stimulated cAMP formation with an EC₅₀ of 2.3 pM. chemicalbook.com
Non Medicinal Applications and Materials Science Research
Applications as Herbicides and Insecticides
The isoxazole (B147169) scaffold, particularly when substituted with a chlorophenyl group, is a recurring motif in the development of agrochemicals. Derivatives of 3-(2-Chlorophenyl)isoxazole serve as foundational structures for creating new herbicides and pesticides. chemimpex.com Research indicates that compounds like 3-(2-Chlorophenyl)-1,2-oxazol-5-amine are utilized in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides for crop protection. chemimpex.com The general class of isoxazole derivatives is recognized for its broad spectrum of biological activities, including both herbicidal and insecticidal properties. arabjchem.orgresearchgate.netarcjournals.orgnih.gov
Specific research has focused on the synthesis of novel compounds derived from this compound for pest management. For instance, 3-(2-chlorophenyl)-5-methyl isoxazole-4-carboxylic acid has been used as a starting material to synthesize new pyrazole-hydrazone derivatives. nih.govmdpi.com Furthermore, studies on 4,5-substituted 3-isoxazolols, which can be derived from related structures, have identified them as competitive antagonists of housefly GABA receptors, highlighting their potential as insecticides. nih.govmdpi.com The presence of the isoxazole ring is considered a key feature that can be modified to enhance biological activities for applications in agriculture. researchgate.net
Use in Materials Science (e.g., Dyes, Electric Insulating Oils, High-Temperature Lubricants, Semiconductors)
The isoxazole ring system is not only integral to biologically active molecules but also to the development of advanced materials. arcjournals.org The unique chemical properties of isoxazoles have led to their investigation and application in various fields of materials science. researchgate.net Literature reports that isoxazole derivatives have been employed as dyes, electric insulating oils, and high-temperature lubricants. arcjournals.orgresearchgate.netresearchgate.netresearchgate.net
A specific example is the synthesis of a disperse dye from a derivative of the core compound. The compound 3-(2-chlorophenyl)-5-methyl-N-((pyridin-3-ylmethyl)carbamothioyl)isoxazole-4-carboxamide has been identified as a disperse dye that produces various shades of violet and brown on polyester (B1180765) and nylon 6.6 fabrics. evitachem.com This dye demonstrated good levelness and fastness properties. evitachem.com
Furthermore, the potential of polyisoxazoles as semiconductors has been noted, suggesting a role for these heterocyclic compounds in the electronics industry. arcjournals.orgresearchgate.netresearchgate.net This broad utility underscores the versatility of the isoxazole structure in creating materials with diverse and valuable properties. researchgate.net
Corrosion Inhibition Studies
Derivatives of chlorophenyl-substituted isoxazoles have been investigated as effective corrosion inhibitors, particularly for mild steel in acidic environments. chemrevlett.comchemrevlett.com These studies are crucial for industries where metal preservation is vital. Research on compounds structurally similar to this compound, such as (3-(4-chlorophenyl isoxazole-5-yl) methanol (B129727) (CPIM) and (3-(2,4 dichlorophenolisoxazole-5-yl) methanol (DCPIM), demonstrates significant corrosion inhibition for mild steel in 1 M HCl. chemrevlett.comchemrevlett.comcivilica.com
Electrochemical studies, including Tafel polarization and electrochemical impedance spectroscopy (EIS), have shown that these isoxazole derivatives function as efficient mixed-type corrosion inhibitors. chemrevlett.comchemrevlett.com Their inhibition efficiency increases with higher concentrations of the inhibitor but tends to decrease as the temperature rises, suggesting that the protective mechanism may involve physical adsorption of the inhibitor molecules onto the metal surface. arabjchem.orgchemrevlett.comchemrevlett.com The adsorption process leads to the formation of a protective film that shields the metal from the aggressive corrosive medium. arabjchem.org
Detailed findings from studies on related isoxazole inhibitors are presented below:
Table 1: Corrosion Inhibition Efficiency of Isoxazole Derivatives on Mild Steel
| Inhibitor Compound | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration for Max. Efficiency | Key Finding |
|---|---|---|---|---|
| (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (IOD) | 1 M HCl | 96.62% | 300 ppm | Inhibition efficiency decreases with increasing temperature, indicating desorption from the steel surface. arabjchem.org |
| 5-phenylisoxazole (B86612) (P) | 2 M HCl | 66% | 10 x 10-4 M | Adsorption is spontaneous and follows a physisorption mechanism. jmaterenvironsci.com |
| 3-phenyl-5-isoxazolone (PI) | 2 M HCl | 80% | 10 x 10-4 M | Demonstrates higher inhibition efficiency compared to 5-phenylisoxazole under the same conditions. jmaterenvironsci.com |
The data indicates that the adsorption of these compounds on the mild steel surface is spontaneous, and the protective mechanism is attributed to physisorption. jmaterenvironsci.com The studies collectively highlight the potential of the isoxazole class of compounds, including those with chlorophenyl substitutions, as effective and promising corrosion inhibitors. researchgate.net
Future Directions and Research Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of isoxazoles has evolved significantly, with a growing emphasis on green and sustainable practices. Future research will likely focus on refining these methods to improve efficiency, reduce environmental impact, and enhance accessibility.
Green Chemistry Approaches : Traditional synthesis methods for isoxazoles often involve hazardous solvents and harsh conditions. preprints.org Future methodologies will increasingly adopt green chemistry principles. preprints.orgpreprints.org This includes the use of eco-friendly solvents like deep eutectic solvents (DESs), which have been successfully used for the synthesis of 3,5-disubstituted isoxazoles and can often be recovered and reused. acs.orgacs.org Research into one-pot reactions in aqueous media, which offer simplicity and reduced waste, is also a promising avenue. preprints.orgrsc.org
Energy-Efficient Techniques : Ultrasound-assisted synthesis has emerged as a powerful tool, offering accelerated reaction times, higher yields, and reduced energy consumption compared to conventional methods. preprints.orgpreprints.org Further exploration of sonochemical techniques could revolutionize the synthesis of isoxazole-based molecules. preprints.orgpreprints.org Similarly, microwave-assisted synthesis presents an alternative for rapid and efficient reactions. ajrconline.orgimpactfactor.org
Continuous Flow Synthesis : Continuous flow manufacturing offers enhanced control, safety, and efficiency over traditional batch processes. acs.org Developing integrated reaction-separation-recovery systems, particularly using sustainable solvents like DESs, could enable large-scale, environmentally benign production of isoxazole (B147169) derivatives. acs.org
Novel Catalytic Systems : The exploration of new catalysts is crucial. While some modern methods proceed without catalysts, the development of highly efficient and reusable catalysts, such as Sn(II)-Mont K10 clay, can improve reaction selectivity and yield under mild conditions. acs.org
These advancements aim to make the synthesis of complex molecules like 3-(2-Chlorophenyl)isoxazole and its analogues more economically viable and environmentally responsible. rsc.orgrsc.org
Advanced Spectroscopic and Structural Characterization Techniques
The unambiguous identification and structural elucidation of novel this compound derivatives are paramount for understanding their chemical behavior and biological activity. Future research will continue to rely on a suite of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for determining the chemical structure of newly synthesized isoxazoles. nih.govmdpi.com Advanced 2D NMR techniques, such as HMBC, provide detailed information about the connectivity of atoms within the molecule. nih.gov
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of a compound with high accuracy. mdpi.comnih.gov Techniques like ESI-MS are routinely used to verify the mass of the synthesized products. nih.gov
X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including stereochemistry and conformation. mdpi.comresearchgate.net This technique is invaluable for understanding structure-activity relationships at the atomic level.
Spectroscopic Analysis : Fourier-transform infrared (FT-IR) spectroscopy is used to identify the presence of specific functional groups within the molecule, confirming successful reaction steps. nih.govmdpi.com UV-Visible spectroscopy is also employed to study the electronic properties of these compounds. acs.orgresearchgate.net
The combined application of these techniques provides a comprehensive characterization of novel compounds, which is a prerequisite for further investigation into their properties and applications. nih.govmdpi.comresearchgate.net
In-depth Computational Studies for Predictive Modeling and Mechanistic Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound derivatives, in silico methods offer a powerful approach to predict properties, understand mechanisms, and guide the design of new molecules with enhanced activities.
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the structural features of molecules with their biological activity. mdpi.com These models generate contour maps that highlight which structural modifications (e.g., adding hydrophobic or electronegative groups) are likely to improve potency, thereby guiding the synthesis of more effective compounds. mdpi.comnih.gov
Molecular Docking : This technique simulates the binding of a ligand to the active site of a biological target, such as an enzyme or receptor. nih.govukaazpublications.com It helps to predict the binding affinity and orientation of isoxazole derivatives, providing insights into their mechanism of action. mdpi.commdpi.com Docking studies have been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. impactfactor.org
Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the binding interactions predicted by molecular docking. mdpi.commdpi.com These simulations are critical for understanding the conformational changes that may occur upon ligand binding. mdpi.com
ADMET Prediction : Computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. mdpi.comukaazpublications.com Early prediction of these pharmacokinetic properties helps in selecting candidates with favorable drug-like profiles for further development. ukaazpublications.com
These computational approaches accelerate the research process by prioritizing the most promising candidates for synthesis and biological testing, ultimately saving time and resources. ukaazpublications.com
Exploration of New Biological Targets and Therapeutic Applications
The isoxazole ring is a well-known pharmacophore present in numerous approved drugs. ajrconline.orgajrconline.orgwikipedia.org Derivatives of this compound are valuable as intermediates in the synthesis of new therapeutic agents. chemimpex.com Future research will focus on identifying novel biological targets and expanding the therapeutic scope of this compound class.
| Biological Activity | Research Findings |
| Anticancer | Isoxazole derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast (MCF-7), liver (Hep3B), and cervical (HeLa) cancers. nih.govnih.govsemanticscholar.org Some compounds act as inhibitors of key targets like heat shock protein (HSP90) or show efficacy against androgen receptor-expressing breast cancer cells. semanticscholar.org Future work could focus on developing selective and potent inhibitors for specific cancer-related pathways. impactfactor.org |
| Anti-inflammatory | The isoxazole nucleus is a component of anti-inflammatory drugs. ijpcbs.com Research has identified derivatives with significant anti-inflammatory activity, some of which act as selective COX-2 inhibitors. nih.gov Continued exploration in this area could lead to new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles. ajrconline.org |
| Antimicrobial | Many isoxazole-containing drugs are used as antibiotics (e.g., Cloxacillin, Dicloxacillin). ajrconline.orgajrconline.org Research continues to uncover new derivatives with potent activity against various bacterial and fungal strains, making them promising candidates for combating infectious diseases. mdpi.comresearchgate.net |
| Neurological Disorders | Recent studies suggest the potential of isoxazole derivatives in developing drugs for neurological conditions, including Alzheimer's disease, Parkinson's disease, and depression. chemimpex.com Specific derivatives are being explored for their ability to modulate neurotransmitter systems. chemimpex.com |
| Antiviral | The isoxazole scaffold has been investigated for its antiviral properties, including against HIV. semanticscholar.orgst-andrews.ac.uk This opens avenues for developing new antiviral agents. |
The structural versatility of the isoxazole ring allows for fine-tuning of its pharmacological properties, enabling the design of multi-targeted therapies to address complex diseases. rsc.org
Investigation of Non-Medicinal Applications and Material Science Potential
Beyond its established role in pharmaceuticals, the isoxazole ring possesses properties that make it attractive for a range of non-medicinal applications. Future research on this compound and its analogues is expected to expand into these diverse fields.
Agrochemicals : Isoxazole derivatives are utilized in the formulation of effective herbicides and pesticides for crop protection. wikipedia.orgchemimpex.comresearchgate.net The compound 3-(2-Chlorophenyl)isoxazol-5-amine, for instance, is a known intermediate in this area. chemimpex.com Further research could lead to the development of new, more potent, and environmentally safer agrochemicals to improve agricultural yields. nih.gov
Material Science : The unique electronic and optical properties of the isoxazole ring make it a candidate for advanced materials. researchgate.net Research has explored the use of isoxazoles in:
Liquid Crystals : The rigid structure of the isoxazole ring is suitable for creating liquid crystalline materials. ukaazpublications.comresearchgate.net
Dyes and Photochromic Materials : Some derivatives exhibit photochromic properties and have been investigated for use as dyes in applications like dye-sensitized solar cells. ukaazpublications.comresearchgate.net
Semiconductors : Polyisoxazoles have been studied for their potential as semiconductors, opening possibilities in organic electronics. researchgate.net
Anticorrosive Coatings : Isoxazoles have also found use in the development of anticorrosive coatings. researchgate.net
The exploration of this compound derivatives in these areas is still in its early stages, representing a significant opportunity for innovation in material science and technology.
Q & A
Q. What are the established synthetic routes for 3-(2-chlorophenyl)isoxazole derivatives?
The synthesis typically involves multi-step reactions. For example, one method starts with o-chlorobenzaldehyde, which undergoes condensation with hydroxylamine hydrochloride under alkaline conditions to form o-chlorobenzaldoxime. Subsequent chlorination with chlorine yields o-chlorobenzaldoxime chloride. This intermediate is then cyclized with ethyl acetoacetate to form the isoxazole ring. Finally, hydrolysis and chlorination with phosphorus pentachloride yield the target compound . Variations in substituents (e.g., methyl groups or halogens) require modifications to this protocol, such as adjusting reaction temperatures or using specific catalysts for regioselectivity.
Q. How is the structural characterization of this compound performed?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : - and -NMR spectra identify substituents and regiochemistry. For example, aromatic protons in the 2-chlorophenyl group appear as multiplets in the δ 7.47–7.60 ppm range, while isoxazole protons resonate at δ 2.50–2.85 ppm .
- X-ray diffraction : Crystallographic data (e.g., bond lengths and dihedral angles) validate molecular geometry. For instance, the isoxazole ring in 3-(2-chlorophenyl) derivatives exhibits bond lengths of 1.359 Å for C2–C9, slightly elongated due to steric effects from substituents .
Q. What enzymatic systems are commonly used to evaluate the inhibitory effects of this compound?
Human erythrocyte-derived glutathione reductase (GR) and glutathione S-transferase (GST) are standard models. GR assays measure NADPH consumption, while GST activity is monitored via conjugation of glutathione to 1-chloro-2,4-dinitrobenzene (CDNB). IC and K values are calculated to quantify inhibition potency and mechanism (e.g., competitive vs. uncompetitive) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen position) influence inhibition mechanisms against GR and GST?
- Chlorine vs. bromine substitution : 3-(4-Bromophenyl)isoxazole inhibits GST competitively (K = 0.059 μM), while 3-(4-chlorophenyl)isoxazole acts as an uncompetitive GR inhibitor (K = 0.011 μM). Bromine’s larger atomic radius enhances van der Waals interactions with GST’s hydrophobic active site, whereas chlorine’s electronegativity stabilizes binding to GR’s enzyme-substrate complex .
- Positional isomerism : 3-(4-Chlorophenyl)isoxazole (IC = 0.059 mM) is twice as potent as its 5-chloro analog (IC = 0.107 mM) against GR, highlighting the critical role of substituent orientation in enzyme binding .
Q. How can contradictory data on inhibition types (e.g., uncompetitive vs. noncompetitive) be resolved?
Discrepancies arise from experimental variables:
- Enzyme source : Human erythrocyte GR may exhibit different kinetics compared to recombinant isoforms.
- Substrate concentration : Uncompetitive inhibition is substrate-dependent; deviations in substrate levels during assays can alter observed mechanisms .
- Structural analogs : Minor differences in substituents (e.g., nitro vs. bromo groups) can shift binding modes. Computational docking (e.g., using Figure 5/6 in ) helps validate interactions with active-site residues like Cys58 or Tyr114.
Q. What strategies optimize this compound derivatives for anticancer activity?
- Fluorine substitution : Replacing chlorine with fluorine at the phenyl ring improves cytotoxicity (e.g., IC = 7.66 µg/mL against Hep3B vs. 23 µg/mL for the chloro analog) due to enhanced metabolic stability and membrane permeability .
- Hybrid pharmacophores : Conjugation with pyrazole-hydrazone moieties (e.g., compound 6l in ) increases antiviral and anticancer potency by targeting multiple pathways.
Q. How do computational methods aid in understanding structure-activity relationships (SAR)?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory potency.
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O bonds) in crystal structures to explain solubility and packing efficiency .
- Molecular docking : Simulates binding poses with GR/GST active sites, identifying key residues (e.g., Lys66 in GR) for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
